molecular formula C18H24N2O3S B272408 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B272408
M. Wt: 348.5 g/mol
InChI Key: HSLLVMNNYQIKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induction of apoptosis in B cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, without affecting other kinases in the same family, such as Tec and Itk. In preclinical models, this compound has been shown to induce apoptosis in B cells, leading to a reduction in tumor burden in B-cell malignancies. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Another advantage is its oral bioavailability and favorable pharmacokinetic properties, which make it suitable for chronic dosing in patients. One limitation of this compound is its potential for off-target effects, which may lead to toxicity in non-B-cell tissues. Another limitation is the potential for drug resistance, which may develop over time in patients.

Future Directions

For research on 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies and autoimmune diseases. These trials will evaluate the safety and efficacy of this compound in humans, as well as its pharmacokinetic and pharmacodynamic properties. Other future directions include the development of combination therapies with this compound and other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanisms of drug resistance to this compound, and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-isopropyl-4-propoxybenzenesulfonyl chloride, which is then reacted with 2-pyridinemethanol to form the intermediate this compound. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

3-isopropyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling and induction of apoptosis in B cells. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

3-propan-2-yl-4-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-11-23-18-9-8-16(12-17(18)14(2)3)24(21,22)20-13-15-7-5-6-10-19-15/h5-10,12,14,20H,4,11,13H2,1-3H3

InChI Key

HSLLVMNNYQIKLW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.